molecular formula C17H16ClN5O2S2 B2761298 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1105217-82-0

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No. B2761298
M. Wt: 421.92
InChI Key: MUIJBJSTFOWQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S2 and its molecular weight is 421.92. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Below are summarized findings from related research areas that might provide insight into the types of applications compounds with similar structures or functionalities might have:

  • Drug Metabolism and Excretion : Studies on similar compounds, such as Mirabegron, focus on their absorption, metabolism, and excretion following oral administration, highlighting the importance of understanding how these compounds are processed by the human body. This knowledge is crucial for drug development, ensuring safety and efficacy (Takusagawa et al., 2012).

  • Clinical Pharmacology : Research into the pharmacokinetics and tolerance of new compounds, such as cefazedone, provides valuable data on the safety and efficacy of new drug formulations. These studies are fundamental in the drug approval process, ensuring that new medications are safe for human use (Ungethüm & Leopoid, 1979).

  • Bioavailability Studies : Comparative studies of drug formulations, such as those for Cefixime, assess the bioavailability of new or generic formulations against established ones. This research ensures that new formulations provide the same therapeutic benefits as the originals (Zakeri-Milani et al., 2008).

  • Mechanism of Action Studies : Research into the mechanisms of action of compounds, including their receptor targets and physiological effects, is crucial for developing new therapeutic agents. Understanding how a drug interacts with its target receptors in the body can lead to the development of more effective and safer medications (Rouleau et al., 1997).

properties

IUPAC Name

2-[2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S2/c1-19-14(24)6-12-8-27-17(22-12)23-15(25)7-13-9-26-16(21-13)20-11-4-2-3-10(18)5-11/h2-5,8-9H,6-7H2,1H3,(H,19,24)(H,20,21)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIJBJSTFOWQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide

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